1-Methylnaphthalene-5-boronic acid
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Overview
Description
1-Methylnaphthalene-5-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly interesting due to its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 1-Methylnaphthalene-5-boronic acid typically involves the reaction of 1-methylnaphthalene with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), under low-temperature conditions to prevent over-alkylation . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methylnaphthalene-5-boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a borate ester or boronic anhydride.
Reduction: Reduction reactions can lead to the formation of boranes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and various boron-containing derivatives in other reactions.
Scientific Research Applications
1-Methylnaphthalene-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methylnaphthalene-5-boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic molecules.
Comparison with Similar Compounds
1-Methylnaphthalene-5-boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-methylphenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its naphthalene backbone, which imparts different electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Similar compounds include:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Methylnaphthalene-1-boronic acid
These compounds are also used in various organic synthesis reactions but differ in their reactivity and applications due to their distinct structures.
Properties
Molecular Formula |
C11H11BO2 |
---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
(5-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,13-14H,1H3 |
InChI Key |
LSQZAMIZWFGNOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C)(O)O |
Origin of Product |
United States |
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